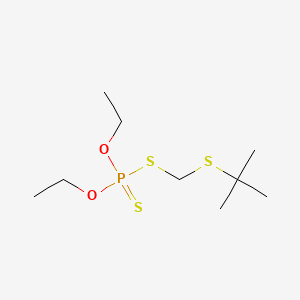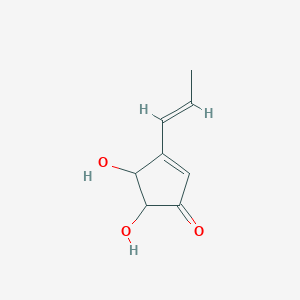
Ticagrelor
Vue d'ensemble
Description
Le ticagrélor est un médicament principalement utilisé pour la prévention des accidents vasculaires cérébraux, des crises cardiaques et d'autres événements cardiovasculaires chez les personnes atteintes de syndrome coronarien aigu. Il agit comme un inhibiteur de l'agrégation plaquettaire en antagonisant le récepteur P2Y12, qui est essentiel au processus d'activation et d'agrégation plaquettaire .
Mécanisme D'action
Target of Action
Ticagrelor is primarily targeted at the P2Y12 receptor . This receptor is a G-protein coupled receptor found on the surface of platelets, which plays a crucial role in platelet aggregation .
Mode of Action
This compound acts as an antagonist of the P2Y12 receptor . It binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is rapid and reversible, which distinguishes this compound from other P2Y12 inhibitors .
Biochemical Pathways
This compound’s interaction with the P2Y12 receptor inhibits the downstream signaling pathways that mediate hemostasis and lead to platelet aggregation . Specifically, it inhibits the activation of Smad3, a protein involved in cell proliferation and differentiation . This compound also antagonizes the PI3K/AKT/mTOR signaling pathway, which plays a key role in cell survival and proliferation .
Pharmacokinetics
This compound exhibits rapid absorption from the gastrointestinal tract, leading to a quick onset of action . Its average oral bioavailability is approximately 36% due to significant hepatic first-pass metabolism . Both this compound and its active metabolites have a high binding affinity to plasma proteins (>99.7%) . The elimination half-life of this compound is about 7 hours .
Result of Action
The antagonistic action of this compound on the P2Y12 receptor inhibits platelet aggregation, thereby reducing the risk of thrombotic events such as stroke and myocardial infarction . This makes this compound particularly useful in the treatment of conditions like acute coronary syndrome .
Action Environment
The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.3 x 10-3, which suggests that the use of this compound presents an insignificant risk to the environment . In the natural environment, this compound is expected to partition into aquatic sediments and undergo significant degradation .
Analyse Biochimique
Biochemical Properties
Ticagrelor is a P2Y12 platelet inhibitor . It interacts with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface . This compound inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Cellular Effects
This compound has several effects on cells. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding is non-competitive and reversible . It inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed by the body after oral administration . The mean half-life of this compound is 7 hours, while that for its active metabolite is 9 hours . The effect of this compound should be minimal 48 hours after discontinuation .
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 3 mg/kg has been reported to have neuroprotective effects . The effects of the product can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is extensively metabolized by hepatic CYP3A enzymes . The major active metabolite, AR-C124910XX, is formed by O-deethylation . A second oxidative pathway leads to N-dealkylation of this compound, forming AR-C133913XX .
Transport and Distribution
This compound and its active metabolite AR-C124910XX are highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . The steady-state volume of distribution of this compound is 88 L .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma due to its high plasma protein binding
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du ticagrélor implique un processus en plusieurs étapes. Une méthode efficace comprend une séquence réactionnelle en quatre étapes optimisée pour une mise à l'échelle industrielle. Les étapes critiques impliquent la cyclisation du 5-amino-1,4-disubstitué-1,2,3-triazole avec du carbonate de dialkyle, suivie de réactions de chloration, d'amination et de propanethiolation .
Méthodes de production industrielle : La production industrielle du ticagrélor a été optimisée en utilisant la méthodologie des surfaces de réponse et des réactions en un seul pot pour améliorer le rendement et la cohérence. Le procédé implique la préparation d'intermédiaires, suivie de la télescopie des étapes suivantes pour obtenir un rendement global élevé .
Analyse Des Réactions Chimiques
Types de réactions : Le ticagrélor subit diverses réactions chimiques, notamment :
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Utilise souvent des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Emploie généralement des réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Utilise des réactifs tels que les halogènes ou les nucléophiles dans diverses conditions.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .
4. Applications de la recherche scientifique
Le ticagrélor a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'agrégation plaquettaire.
Biologie : Étudié pour ses effets sur la fonction plaquettaire et la santé cardiovasculaire.
Médecine : Largement utilisé dans les essais cliniques pour le traitement du syndrome coronarien aigu et la prévention des événements thrombotiques.
Industrie : Employé dans le développement de nouvelles thérapies antiplaquettaires et de médicaments cardiovasculaires
5. Mécanisme d'action
Le ticagrélor exerce ses effets en inhibant de manière réversible le récepteur de l'adénosine diphosphate P2Y12 plaquettaire. Cette inhibition empêche l'activation des plaquettes, réduisant ainsi le risque de formation de thrombus. Contrairement aux autres inhibiteurs du P2Y12, le ticagrélor ne nécessite pas d'activation métabolique et a une rapidité d'action rapide .
Composés similaires :
Clopidogrel : Un inhibiteur irréversible du récepteur P2Y12 qui nécessite une activation métabolique.
Prasugrel : Un autre inhibiteur irréversible du récepteur P2Y12 avec un mécanisme similaire au clopidogrel.
Comparaison :
Début d'action : Le ticagrélor a un début d'action plus rapide que le clopidogrel et le prasugrel.
Réversibilité : Le ticagrélor se lie de manière réversible au récepteur P2Y12, tandis que le clopidogrel et le prasugrel se lient de manière irréversible.
Activation métabolique : Le ticagrélor ne nécessite pas d'activation métabolique, contrairement au clopidogrel et au prasugrel
Les propriétés uniques du ticagrélor en font une option précieuse dans la prise en charge du syndrome coronarien aigu et d'autres affections cardiovasculaires.
Applications De Recherche Scientifique
Ticagrelor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study platelet aggregation inhibitors.
Biology: Investigated for its effects on platelet function and cardiovascular health.
Medicine: Extensively used in clinical trials for the treatment of acute coronary syndrome and prevention of thrombotic events.
Industry: Employed in the development of new antiplatelet therapies and cardiovascular drugs
Comparaison Avec Des Composés Similaires
Clopidogrel: An irreversible P2Y12 receptor inhibitor that requires metabolic activation.
Prasugrel: Another irreversible P2Y12 receptor inhibitor with a similar mechanism to Clopidogrel.
Comparison:
Onset of Action: Ticagrelor has a faster onset compared to Clopidogrel and Prasugrel.
Reversibility: this compound binds reversibly to the P2Y12 receptor, whereas Clopidogrel and Prasugrel bind irreversibly.
Metabolic Activation: this compound does not require metabolic activation, unlike Clopidogrel and Prasugrel
This compound’s unique properties make it a valuable option in the management of acute coronary syndrome and other cardiovascular conditions.
Propriétés
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009337 | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses). | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder | |
CAS No. |
274693-27-5 | |
| Record name | Ticagrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticagrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICAGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ticagrelor?
A1: this compound is a direct-acting, reversibly binding antagonist of the P2Y12 receptor. [, ] This receptor, found on platelets, plays a crucial role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. [, ] By blocking this receptor, this compound prevents ADP-mediated platelet aggregation, effectively reducing the risk of thrombotic events. [, , ]
Q2: How does the reversible binding of this compound differ from other P2Y12 inhibitors like clopidogrel?
A2: Unlike clopidogrel, which requires metabolic activation and irreversibly binds to P2Y12 receptors, this compound directly and reversibly binds to the receptor. [, ] This difference results in a more rapid and consistent antiplatelet effect. [, ]
Q3: Beyond platelet inhibition, what potential cardioprotective mechanisms have been attributed to this compound?
A3: Research suggests that this compound may also offer cardioprotection through adenosine-related mechanisms. [, ] It has been observed to inhibit cellular adenosine uptake, leading to increased levels of adenosine, a molecule with known cardioprotective properties. [, , ]
Q4: How does this compound's impact on adenosine levels contribute to its cardioprotective effects?
A4: Studies in pig models of myocardial infarction have shown that this compound's ability to increase adenosine levels is associated with a reduction in infarct size, decreased edema formation, and improved heart function. [, ] This cardioprotection has been linked to the activation of specific signaling pathways, including AMP-activated protein kinase (AMPK) and Akt/PKB. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H28F2N6O4S, and its molecular weight is 522.57 g/mol.
Q6: Has research explored the stability of this compound under various conditions?
A6: Yes, studies have investigated the stability of this compound in different formulations and storage conditions. [] This research aims to optimize formulation strategies for improved stability, solubility, and bioavailability. []
Q7: What are the key pharmacokinetic parameters of this compound?
A7: this compound demonstrates rapid absorption and reaches peak plasma concentration within 1.5 to 2 hours after oral administration. [, ] It undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), to form its active metabolite, AR-C124910XX. [, , , ]
Q8: How is the antiplatelet effect of this compound measured?
A9: Various assays are employed to assess the pharmacodynamics of this compound, including light transmittance aggregometry (LTA), VerifyNow P2Y12, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate. [, , , , ] These assays evaluate platelet function through different mechanisms, offering a comprehensive understanding of this compound's effects.
Q9: What preclinical models have been used to investigate the efficacy of this compound?
A10: Animal models, particularly pig models of myocardial infarction, have been instrumental in understanding the cardioprotective effects of this compound. [, , ] These models have allowed researchers to assess its impact on infarct size, edema formation, and heart function. [, , ]
Q10: What are the key clinical trials that have evaluated this compound?
A11: Large-scale clinical trials like PLATO (Platelet Inhibition and Patient Outcomes) and PEGASUS-TIMI 54 have demonstrated the efficacy and safety of this compound in patients with acute coronary syndrome (ACS) and those with a history of myocardial infarction. [, ] These trials have established this compound as a preferred P2Y12 inhibitor for these patient populations. [, ]
Q11: What are the common adverse effects associated with this compound?
A13: Bleeding and dyspnea are among the most frequent adverse effects observed with this compound. [, ] Research suggests that these effects are often mild to moderate in severity and occur primarily early after treatment initiation. [, ]
Q12: Are there ongoing efforts to improve this compound delivery to specific targets or tissues?
A14: Research is exploring strategies to optimize the delivery and formulation of this compound for enhanced therapeutic outcomes. [, ] This includes investigating alternative routes of administration and developing novel drug delivery systems. [, ]
Q13: What biomarkers are being explored to monitor this compound treatment response?
A15: Platelet function assays, such as VerifyNow P2Y12 and VASP, serve as valuable tools to assess the pharmacodynamic response to this compound and guide personalized treatment strategies. [, , , ]
Q14: What analytical methods are commonly employed to quantify this compound and its metabolites?
A16: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the quantification of this compound and its active metabolite in biological fluids. [, ]
Q15: How are these analytical methods validated?
A17: Rigorous validation procedures, including assessments of accuracy, precision, specificity, and linearity, are essential to ensure the reliability and reproducibility of analytical methods used for this compound quantification. [, ]
Q16: What resources are available to support research on this compound?
A19: Public databases, such as PubMed and ClinicalTrials.gov, provide access to a wealth of scientific literature and information on ongoing clinical trials related to this compound. [, ] Collaborative efforts among researchers, clinicians, and pharmaceutical companies are also vital for advancing knowledge and developing innovative therapeutic strategies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
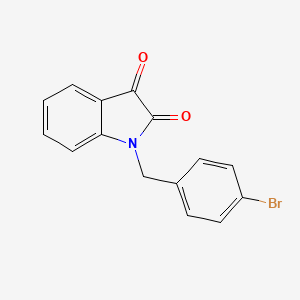
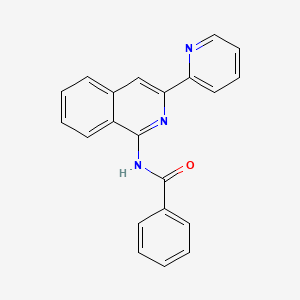
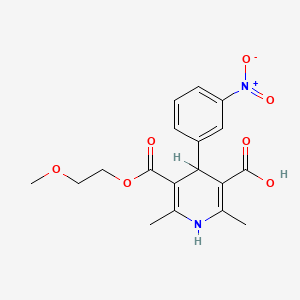
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
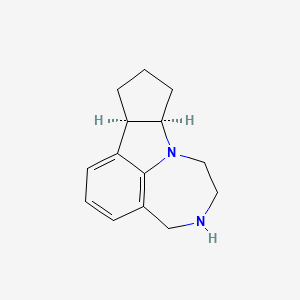
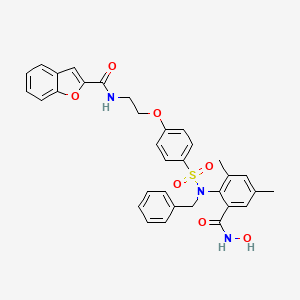
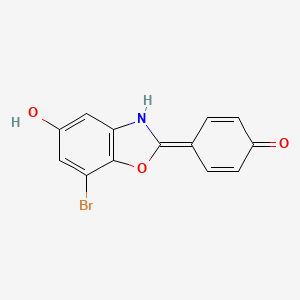
![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)

